

Chemical structure and properties of Sporogen AO-1

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Compound of Interest

Compound Name: Sporogen AO-1

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Sporogen AO-1: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sporogen AO-1 is a naturally occurring sesquiterpenoid first identified as a sporulation-stimulating substance in the fungus *Aspergillus oryzae*. Subsequent research has revealed a spectrum of potent biological activities, positioning it as a molecule of significant interest for drug discovery and development. This document provides an in-depth overview of the chemical structure, physicochemical properties, and diverse biological functions of **Sporogen AO-1**, including its cytotoxic, antimalarial, and anti-inflammatory potential. Detailed methodologies for key experimental assays and visualizations of relevant biological pathways are presented to support further research and application.

Chemical Structure and Physicochemical Properties

Sporogen AO-1 is a fungal metabolite belonging to the eremophilane sesquiterpenoid class.^[1]^[2] Its rigid, polycyclic structure is the basis for its diverse biological interactions.

IUPAC Name: (1aR,6R,7R,7aR,7bR)-6-hydroxy-7,7a-dimethyl-1a-prop-1-en-2-yl-5,6,7,7b-tetrahydro-4H-naphtho[1,2-b]oxiren-2-one^[1] Synonyms: (+)-Sporogen-AO 1, (+)-13-

Deoxyphomenone[1][3] Origin: Originally isolated from *Aspergillus oryzae*, also found in *Penicillium* and *Hansfordia* species.[1][3][4]

Physicochemical Data

The key physicochemical properties of **Sporogen AO-1** are summarized in the table below, providing essential data for experimental design and formulation.

Property	Value	Source
Molecular Formula	C ₁₅ H ₂₀ O ₃	[1]
Molecular Weight	248.32 g/mol	[1]
CAS Number	88418-12-6	[3]
Appearance	White Solid	
Purity	≥70% (typical commercial)	[3][5]
Storage (Solid)	-20°C (stable for ≥4 years)	[3]
Storage (In Solvent)	-80°C (stable for 1 year)	
Solubility	Soluble in DMSO, Methanol, Ethanol, Dichloromethane (1 mg/mL)	[3]
SMILES	<chem>C[C@H]1--INVALID-LINK--O3)C(=C)C">C@@HO</chem>	[1]
InChIKey	PCBDXYONDOCJPR-OANMRLRGSA-N	[1]

Biological Activity and Therapeutic Potential

Sporogen AO-1 exhibits a wide range of biological activities, making it a versatile candidate for therapeutic investigation. Its effects span from cytotoxicity against cancer cells to antimicrobial and anti-inflammatory actions.

Summary of Biological Activities

The following table collates the quantitative data on the diverse biological effects of **Sporogen AO-1** and its closely related analogue, dihydro**sporogen AO-1**.

Activity Type	Target	Cell Line / Organism	Metric	Value	Source
Cytotoxicity	Cancer Cells	HeLa (Human Cervical)	IC ₅₀	8.3 µM	[3]
KB (Human Oral Epidermoid)	IC ₅₀	9 µM	[3]		
NCI-H187 (Human Lung)	IC ₅₀	5.1 µM	[3]		
Ehrlich Carcinoma	ED ₅₀	0.9 mM	[6]		
Non-Cancerous Cells	Vero (Monkey Kidney)	IC ₅₀	4.23 µM	[7]	
Antimalarial	Protozoan	Plasmodium falciparum	IC ₅₀	1.53 µM	[7]
Antifungal	Yeast	Candida albicans	MIC	4.0 mM	[3][6]
Fungus	Cladosporium fulvum	-	Inhibits spore germination	[4]	
Antiviral	HIV-1	Cell-based assay	IC ₅₀	15.8 µM	[3]
Anti-inflammatory	iNOS Expression	Human	-	Inhibitor	
Anti-inflammatory(Dihydrosporen AO-1)	Nitric Oxide (NO)	LPS-activated BV-2 Microglia	EC ₅₀	3.11 µM	[2]

Herbicidal(Di hydrosporo gen AO-1)	Radicle Growth	Amaranthus hypochondria cus	IC ₅₀	0.17 mM	[2]
Echinochloa crus-galli	IC ₅₀	0.30 mM	[2]		
Sporogenic	Spore Production	Aspergillus oryzae / flavus	-	Induces sporulation	[4]

Mechanism of Action Insights

3.2.1 Inhibition of iNOS Expression and NF-κB Pathway

Sporogen AO-1 is reported to be an inhibitor of human inducible nitric oxide synthase (iNOS) expression. While the precise mechanism for **Sporogen AO-1** is not fully elucidated, studies on its analogue, dihydro**sporogen AO-1**, provide strong correlative evidence. Dihydro**sporogen AO-1** significantly inhibits nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated microglial cells.[2] This inhibition is associated with the suppression of the canonical NF-κB signaling pathway, which is a key transcriptional regulator of iNOS and other pro-inflammatory genes like COX2, TNF-α, and IL-6.[2] It is therefore highly probable that **Sporogen AO-1** exerts its anti-inflammatory effects through a similar mechanism.

3.2.2 Cytotoxicity

The cytotoxic effects of **Sporogen AO-1** are significant, with IC₅₀ values in the low micromolar range against several cancer cell lines.[3] Structure-activity relationship studies indicate that the α,β-unsaturated carbonyl moiety is crucial for its activity against both KB and NCI-H187 cancer cells.[7] The strong cytotoxicity observed against noncancerous Vero cells suggests a mechanism that may not be specific to cancer cells, warranting further investigation for targeted therapy development.[7]

Experimental Protocols

The following sections describe generalized protocols for key assays used to characterize the biological activity of **Sporogen AO-1**. These are based on standard methodologies and should be optimized for specific laboratory conditions.

Cytotoxicity Assessment (MTT Assay)

This protocol outlines the determination of the half-maximal inhibitory concentration (IC₅₀) of **Sporogen AO-1** against adherent cancer cell lines. The MTT assay measures the metabolic activity of cells, which is indicative of cell viability.

- **Cell Plating:** Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
- **Compound Treatment:** Prepare serial dilutions of **Sporogen AO-1** in a suitable solvent (e.g., DMSO) and further dilute in culture medium. Replace the medium in the wells with medium containing the various concentrations of **Sporogen AO-1**. Include vehicle-only controls.
- **Incubation:** Incubate the plate for a specified duration (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.
- **MTT Addition:** Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well (final concentration ~0.5 mg/mL) and incubate for 3-4 hours.^[7] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
- **Solubilization:** Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.^[7]
- **Absorbance Reading:** Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm (reference wavelength ~630 nm).
- **Data Analysis:** Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of **Sporogen AO-1** concentration and determine the IC₅₀ value using non-linear regression analysis.

Antimicrobial Susceptibility (Broth Microdilution)

This protocol is for determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.^{[1][8]}

- **Inoculum Preparation:** Prepare a standardized inoculum of the test microorganism (e.g., *Candida albicans*) equivalent to a 0.5 McFarland standard (~1-2 x 10⁸ CFU/mL), which is then diluted to the final working concentration (~5 x 10⁵ CFU/mL).^[8]

- **Compound Dilution:** In a 96-well microtiter plate, prepare two-fold serial dilutions of **Sporogen AO-1** in an appropriate sterile broth medium (e.g., Mueller-Hinton Broth).[1]
- **Inoculation:** Add the standardized inoculum to each well containing the serially diluted compound. Include a positive control (broth + inoculum, no drug) and a negative control (broth only).
- **Incubation:** Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.[1]
- **MIC Determination:** The MIC is determined as the lowest concentration of **Sporogen AO-1** at which there is no visible growth (i.e., the well remains clear).[8]

iNOS Expression and NO Production Inhibition

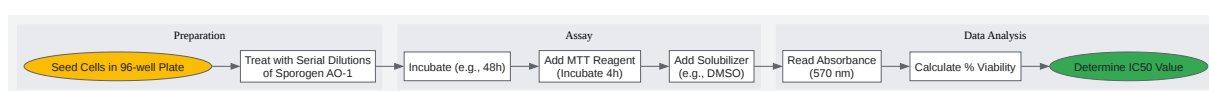
This protocol describes a cell-based assay to measure the inhibition of nitric oxide (NO) production, an indicator of iNOS activity/expression.[9]

- **Cell Culture:** Plate macrophage-like cells (e.g., RAW 264.7) in a 96-well plate and allow them to adhere.[4][9]
- **Pre-treatment:** Treat the cells with various concentrations of **Sporogen AO-1** for 1-2 hours before stimulation.
- **Stimulation:** Induce iNOS expression by adding stimulating agents like lipopolysaccharide (LPS) and interferon-gamma (IFN- γ) to the wells.[9] Include unstimulated and vehicle-treated stimulated controls.
- **Incubation:** Incubate the plate for 18-24 hours to allow for iNOS expression and NO production.
- **Nitrite Measurement (Griess Assay):** NO is unstable and rapidly converts to nitrite in the culture medium. Transfer a portion of the supernatant from each well to a new plate.
- **Add Griess Reagent** (a solution of sulfanilamide and N-(1-naphthyl)ethylenediamine) to the supernatants. This reagent reacts with nitrite to form a purple azo compound.
- **Absorbance Reading:** Measure the absorbance at 540 nm. The intensity of the color is proportional to the nitrite concentration.

- **Data Analysis:** Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples and determine the inhibitory effect of **Sporogen AO-1** on NO production.

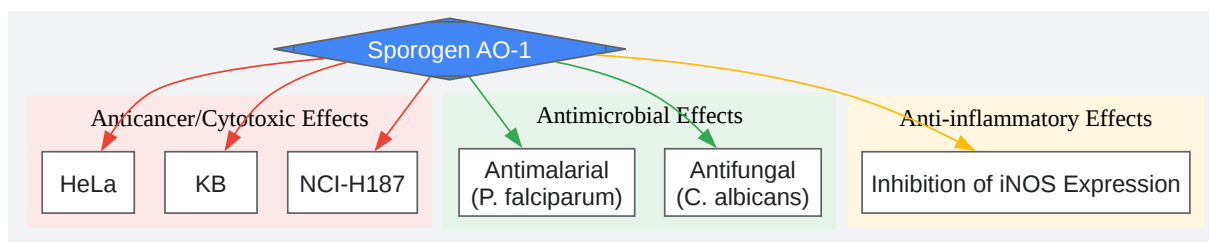
Visualizations: Pathways and Workflows

Diagrams created using Graphviz (DOT language) to illustrate key relationships and processes.



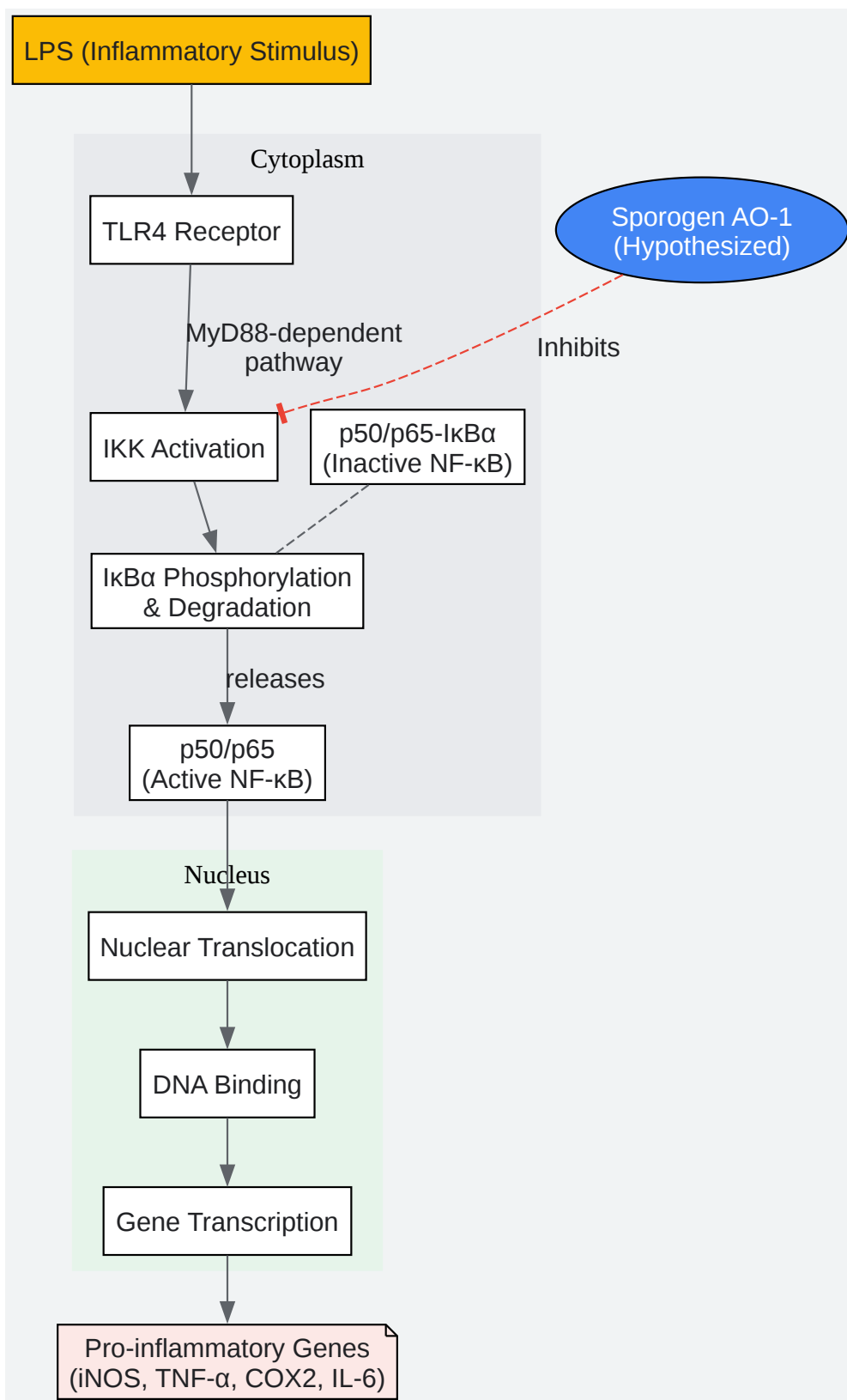
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Caption: Experimental workflow for determining the cytotoxicity (IC₅₀) of **Sporogen AO-1** using the MTT assay.



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Caption: Logical relationship diagram illustrating the diverse biological activities of **Sporogen AO-1**.



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Caption: Hypothesized mechanism of anti-inflammatory action via inhibition of the NF- κ B signaling pathway.

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